4-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)pyrrolidin-2-one
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a 1,2,4-oxadiazole ring, a pyrrolidinone ring, and a dimethoxyphenyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring, the pyrrolidinone ring, and the dimethoxyphenyl group. The arrangement of these groups in the molecule could influence its physical and chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the dimethoxyphenyl group could increase its lipophilicity, which could influence its solubility and permeability .Scientific Research Applications
Fluorescent pH Sensors
- Application : Heteroatom-containing organic fluorophores, similar in structure to 4-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)-2-pyrrolidinone, are used as fluorescent pH sensors. They demonstrate aggregation-induced emission (AIE) and can switch between different emission states based on protonation and deprotonation, making them useful in detecting acidic and basic organic vapors (Yang et al., 2013).
Polymer Synthesis
- Application : Compounds with structural similarities are used in synthesizing fluorine-containing poly(aryl ether oxadiazole)s. These polymers exhibit excellent solubility, form transparent films, and have high thermal stability and hydrophobic properties due to the fluorinated components (Sato et al., 2007).
Organic Light-Emitting Diodes (OLEDs)
- Application : Oxadiazole derivatives, like 4-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)-2-pyrrolidinone, are used in OLEDs. These materials exhibit high electron mobility and efficiency, serving as effective electron transporters and exciton blockers in blue, green, and red phosphorescent OLEDs (Shih et al., 2015).
Advanced Material Properties
- Application : Similar oxadiazole-imide compounds containing dimethylsilane units are known for their high solubility in organic solvents and thermal stability. They also exhibit interesting fluorescence properties, making them suitable for various advanced material applications (Hamciuc et al., 2005).
Mechanism of Action
Target of action
The compound “4-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)-2-pyrrolidinone” belongs to the class of oxadiazoles and pyrrolidinones. Oxadiazoles are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . Pyrrolidinones are often used in medicinal chemistry due to their ability to mimic peptide bonds and interact with various biological targets.
Biochemical pathways
Based on the known activities of oxadiazoles and pyrrolidinones, it could potentially affect pathways related to inflammation, viral replication, or cell proliferation .
Pharmacokinetics
Oxadiazoles and pyrrolidinones are generally well-absorbed and can be metabolized by the liver .
Result of action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. It could potentially have anti-inflammatory, antiviral, or anticancer effects .
Future Directions
The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as drug discovery, materials science, and chemical biology. Future research could explore the synthesis of this compound, its physical and chemical properties, and its potential biological activities .
Properties
IUPAC Name |
4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4/c1-26-16-5-3-4-15(18(16)27-2)19-22-20(28-23-19)12-10-17(25)24(11-12)14-8-6-13(21)7-9-14/h3-9,12H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKFGEQMLIASNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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